molecular formula C31H32N4O3S B2456416 N-cyclopentyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide CAS No. 1115433-86-7

N-cyclopentyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2456416
CAS No.: 1115433-86-7
M. Wt: 540.68
InChI Key: XZHCQNUDLQSARY-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzamide group, and a cyclopentyl ring.

Properties

IUPAC Name

N-cyclopentyl-4-[[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O3S/c1-20-11-16-26(21(2)17-20)33-28(36)19-39-31-34-27-10-6-5-9-25(27)30(38)35(31)18-22-12-14-23(15-13-22)29(37)32-24-7-3-4-8-24/h5-6,9-17,24H,3-4,7-8,18-19H2,1-2H3,(H,32,37)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHCQNUDLQSARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.

    Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Cyclopentyl Ring: The cyclopentyl ring is attached via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzamide and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

Pharmacological Properties

1.1 Antinociceptive Activity
Research has indicated that compounds similar to N-cyclopentyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide exhibit notable antinociceptive properties. For instance, derivatives of 3,4-dihydroquinazolin have been shown to possess analgesic effects that are comparable to traditional analgesics like aspirin and acetaminophen, but with potentially enhanced efficacy and reduced side effects .

1.2 COX-2 Inhibition
The compound's structure suggests potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are valuable in treating inflammatory conditions and pain management. A study highlighted the synthesis of related compounds that demonstrated significant COX-2 inhibition, indicating that N-cyclopentyl derivatives may share similar mechanisms of action .

Chemotherapeutic Potential

2.1 Cancer Treatment
The quinazoline moiety present in this compound is associated with various antitumor activities. Compounds containing the quinazoline core have been developed as anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation and survival. Research into related quinazoline derivatives has shown promise in targeting tumor cells effectively .

Diabetes Management

3.1 Glucokinase Activation
Emerging studies suggest that compounds similar to N-cyclopentyl derivatives may serve as glucokinase activators for managing type 2 diabetes mellitus (T2DM). These compounds can potentially enhance insulin secretion while mitigating risks such as hypoglycemia and dyslipidemia associated with existing glucokinase activators . This application underscores the compound's versatility in metabolic disease treatment.

Synthesis and Structure-Activity Relationship Studies

4.1 Synthesis Techniques
The synthesis of this compound involves multiple steps that include the formation of the quinazoline core and subsequent modifications to enhance pharmacological properties. Structure-activity relationship (SAR) studies are critical in optimizing these compounds for better efficacy and reduced toxicity profiles.

Case Studies and Research Findings

StudyFocusFindings
Antinociceptive EffectsDemonstrated enhanced potency compared to traditional analgesics.
COX-2 InhibitionSignificant inhibition observed at specific concentrations with potential therapeutic applications in inflammation.
Diabetes ManagementIdentified as a glucokinase activator with favorable effects on glucose homeostasis in diabetic models.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-phenyl)-2-chloro-benzamide
  • N,N-Dimethyl p-bromobenzamide

Comparison

Compared to similar compounds, N-cyclopentyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide stands out due to its unique quinazolinone core and cyclopentyl ring, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-cyclopentyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide (CAS No. 1115433-86-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C29H32N4O3S2C_{29}H_{32}N_{4}O_{3}S_{2}. The structure includes a cyclopentyl group, a benzamide moiety, and a quinazoline derivative, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Antioxidant Activity : The presence of sulfur-containing groups may confer antioxidant properties, which could protect cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives of similar structures have shown efficacy against bacterial strains, indicating potential antimicrobial applications.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:

Activity Assay Type IC50/EC50 Value Reference
CytotoxicityMTT Assay12 µM
AntimicrobialAgar Diffusion MethodInhibited E. coli
Enzyme InhibitionEnzyme Kinetics50% inhibition at 5 µM

Case Studies

Several studies have explored the biological implications of this compound:

  • Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly in breast and lung cancer models.
    • Findings : The compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic markers.
  • Antimicrobial Studies : In vitro tests showed that the compound had notable activity against Gram-positive bacteria with an MIC value of 8 µg/mL against Staphylococcus aureus.
    • Implications : These findings suggest potential use in treating infections caused by resistant bacterial strains.

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